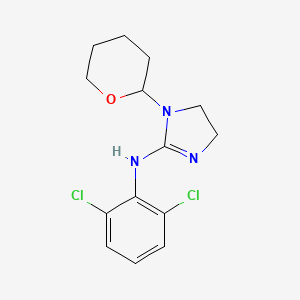

N-(2,6-Dichlorophenyl)-4,5-dihydro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine

CAS No.: 94109-64-5

Cat. No.: VC17021792

Molecular Formula: C14H17Cl2N3O

Molecular Weight: 314.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94109-64-5 |

|---|---|

| Molecular Formula | C14H17Cl2N3O |

| Molecular Weight | 314.2 g/mol |

| IUPAC Name | N-(2,6-dichlorophenyl)-1-(oxan-2-yl)-4,5-dihydroimidazol-2-amine |

| Standard InChI | InChI=1S/C14H17Cl2N3O/c15-10-4-3-5-11(16)13(10)18-14-17-7-8-19(14)12-6-1-2-9-20-12/h3-5,12H,1-2,6-9H2,(H,17,18) |

| Standard InChI Key | OVDYQESYGJDCSB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)N2CCN=C2NC3=C(C=CC=C3Cl)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure combines three distinct moieties:

-

A 2,6-dichlorophenyl group, which confers electrophilic reactivity and steric bulk.

-

A 4,5-dihydro-1H-imidazole ring, a five-membered heterocycle with two nitrogen atoms, partially saturated to enhance stability.

-

A tetrahydro-2H-pyran-2-yl group, a six-membered oxygen-containing ring that modulates solubility and stereoelectronic properties.

This configuration is critical for its role as a pharmacophore in drug candidates, enabling interactions with biological targets such as enzymes and receptors.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 94109-64-5 |

| Molecular Formula | |

| Molecular Weight | 314.2 g/mol |

| IUPAC Name | N-(2,6-dichlorophenyl)-1-(oxan-2-yl)-4,5-dihydro-1H-imidazol-2-amine |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the formation of the imidazole core. A common route includes:

-

Cyclocondensation: Reaction of 1,2-diaminoethane derivatives with carbonyl compounds to form the dihydroimidazole ring.

-

N-Alkylation: Introduction of the tetrahydro-2H-pyran-2-yl group via nucleophilic substitution or Mitsunobu reaction.

-

Amination: Coupling the intermediate with 2,6-dichloroaniline under Buchwald-Hartwig or Ullmann conditions.

Variations in reaction conditions (e.g., catalysts, solvents) are employed to optimize yield and purity, though specific details remain proprietary among manufacturers.

Scalability and Challenges

Industrial production faces challenges such as:

-

Regioselectivity: Ensuring correct substitution patterns on the imidazole ring.

-

Purification: Removing byproducts from multi-step syntheses, often requiring column chromatography or crystallization.

-

Cost Efficiency: Sourcing high-purity 2,6-dichloroaniline and tetrahydro-2H-pyran derivatives at scale.

Pharmaceutical Applications

Role as a Synthetic Intermediate

The compound serves as a precursor in the synthesis of:

-

Kinase Inhibitors: Modulating enzymes involved in signal transduction pathways.

-

G Protein-Coupled Receptor (GPCR) Antagonists: Targeting receptors implicated in inflammation and pain.

-

Antimicrobial Agents: Derivatives with enhanced bioavailability against resistant pathogens.

Case Study: Neurological Therapeutics

Structural analogs of this compound have shown promise in preclinical studies for Alzheimer’s disease by inhibiting β-secretase (BACE1), a key enzyme in amyloid-beta plaque formation. The dichlorophenyl group enhances binding affinity to the enzyme’s active site, while the tetrahydro-2H-pyran moiety improves metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume